![molecular formula C15H12N2O2 B1452123 Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate CAS No. 1221792-25-1](/img/structure/B1452123.png)
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate
Overview
Description
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate, also known as 3-cyano-6-phenyl-2-pyridinecarboxylic acid ethyl ester, is an organic compound that is widely used in scientific research. It is an important organic intermediate that is used in the synthesis of a variety of organic compounds. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Preparation of Pyridine Derivatives
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate can be used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Synthesis of Multi-Substituted Pyrrole Derivatives
This compound can be used in the synthesis of multi-substituted pyrrole derivatives . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
Inhibition of Cell Migration
Research has shown that certain compounds derived from Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate can inhibit the migration of PC-3 cells, a prostate cancer cell line . This suggests potential applications in cancer research and treatment .
Preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile
Ethyl 3-cyano-3-phenylpyruvate, a related compound, has been used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile . This indicates that Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate could potentially be used in similar synthetic routes.
Use in Magnetically Recoverable Catalysts
This compound could potentially be used in the development of magnetically recoverable catalysts . These catalysts can be readily separated from the reaction medium using an external magnet, which is a major advantage in chemical reactions .
Use in Multicomponent Reactions
The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate could potentially be used in similar multicomponent reactions.
properties
IUPAC Name |
ethyl 3-cyano-6-phenylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-12(10-16)8-9-13(17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSGKBZFUZOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.